molecular formula C12H12N2O5 B3038685 (7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid CAS No. 885953-94-6

(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid

Cat. No. B3038685
M. Wt: 264.23 g/mol
InChI Key: PXVBMXPFVIUDQY-UHFFFAOYSA-N
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Description

(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid, or DMOPA, is a synthetic compound that has been studied extensively in recent years for its potential applications in scientific research. DMOPA is a derivative of phthalic acid, a commonly used compound in the synthesis of organic molecules. It has a wide range of properties that make it a valuable tool in the laboratory. In

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

  • A study by Sharma & Ray (2007) focused on amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden(-1-yl)acetic acid, revealing their potential as anti-inflammatory and analgesic agents without gastrointestinal toxicity, common in NSAIDs (Sharma & Ray, 2007).

Synthesis and Applications in Organic Chemistry

  • Čačić et al. (2009) described the design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, which could be relevant for developing antibacterial agents (Čačić et al., 2009).

Antioxidant and Antibacterial Activities

  • Soumya & Rajitha (2015) synthesized 2-((naphthalen-1-yl) methyl)-5-substituted-1,3,4-oxadiazole derivatives, showcasing their antioxidant and antibacterial activities (Soumya & Rajitha, 2015).

Synthesis of Natural Isocoumarin

  • G. Qadeer et al. (2007) achieved the synthesis of dimethoxyhomophthalic acid, a key intermediate in creating biologically active isocoumarins and dihydroisocoumarins (Qadeer et al., 2007).

Anticancer Evaluation

  • Salahuddin et al. (2014) explored the synthesis of naphthylmethyl-1, 3, 4- oxadiazoles for potential anticancer applications (Salahuddin et al., 2014).

Novel Phthalazinone Derivatives and Antimicrobial Activity

  • Fatehia & K. Mohamed (2010) synthesized novel phthalazinone derivatives, showing promising antibacterial activities (Fatehia & Mohamed, 2010).

properties

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-18-8-4-3-7-5-13-14(6-9(15)16)12(17)10(7)11(8)19-2/h3-5H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVBMXPFVIUDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201238903
Record name 7,8-Dimethoxy-1-oxo-2(1H)-phthalazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid

CAS RN

885953-94-6
Record name 7,8-Dimethoxy-1-oxo-2(1H)-phthalazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885953-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dimethoxy-1-oxo-2(1H)-phthalazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201238903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid
Reactant of Route 2
(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid
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(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid
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(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid
Reactant of Route 5
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Reactant of Route 6
(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid

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